Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate
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Overview
Description
Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is a complex organic compound belonging to the diketopyrrolopyrrole (DPP) family This compound is characterized by its unique molecular structure, which includes thiophene rings and diketopyrrolopyrrole core
Mechanism of Action
Target of Action
The primary target of this compound is the anode material in lithium-ion batteries . It interacts with the anode material to enhance the performance of the battery.
Mode of Action
The compound, also known as di-tert-butyl 3,6-dioxo-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-2,5-dicarboxylate, is synthesized and then loaded into graphene aerogels . The compound forms nanorods on a graphene network, which can effectively reduce the dissolution of the compound in the electrolyte . This serves to prevent electrode rupture and improve electron transport and lithium-ion diffusion rate .
Biochemical Pathways
The compound affects the electron transport and lithium-ion diffusion rate in the anode material of lithium-ion batteries . By partially connecting the compound’s nanorods through graphene, it can improve these pathways and enhance the performance of the battery .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in this case, we can discuss the compound’s properties related to its distribution and retention in the anode material. The compound exhibits high reversible capacity and excellent performance, showing an initial discharge capacity of 835 mA h g -1 at a current density of 100 mA g -1 . Even at a current density of 1000 mA g -1, after 500 cycles, it still demonstrates a discharge capacity of 303 mA h g -1 with a capacity retention of 80.7% .
Result of Action
The result of the compound’s action is a high-performance anode material for lithium-ion batteries .
Action Environment
The action of the compound is influenced by the environment within the lithium-ion battery . The densely distributed graphene nanosheets form a three-dimensional conductive network, which enhances the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate typically involves the following steps:
Formation of the Diketopyrrolopyrrole Core: The core structure is usually synthesized through a condensation reaction between thiophene-2-carboxylic acid and an appropriate diketone.
Introduction of Thiophene Rings: Thiophene rings are introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using thiophene-2-boronic acid and a halogenated diketopyrrolopyrrole derivative.
Esterification: The final step involves esterification, where the carboxylic acid groups are converted to tert-butyl esters using tert-butanol in the presence of a strong acid catalyst.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium(VI) oxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry and Materials Science: Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate is widely used in the development of organic electronic materials, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs)
Biology and Medicine: In the field of medicinal chemistry, this compound has shown potential as a building block for the synthesis of bioactive molecules. Its structural complexity and functional groups allow for the creation of diverse pharmacophores, which can be explored for therapeutic applications.
Industry: The compound's robustness and stability make it suitable for use in various industrial applications, including coatings, adhesives, and advanced materials.
Comparison with Similar Compounds
3,6-Di(thiophen-2-yl)-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione (TDPP)
Di-tert-butyl 2,2'-[1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-diyl]diacetate (TDPPA)
Uniqueness: Di-tert-butyl 1,4-dioxo-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-2,5(1H,4H)-dicarboxylate stands out due to its specific structural features, such as the presence of tert-butyl ester groups, which enhance its stability and solubility compared to similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique properties and versatile applications make it a valuable compound in the realm of organic chemistry and materials science.
Properties
IUPAC Name |
ditert-butyl 3,6-dioxo-1,4-dithiophen-2-ylpyrrolo[3,4-c]pyrrole-2,5-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6S2/c1-23(2,3)31-21(29)25-17(13-9-7-11-33-13)15-16(19(25)27)18(14-10-8-12-34-14)26(20(15)28)22(30)32-24(4,5)6/h7-12H,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWVNTGQABFZACQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C(=C2C(=C(N(C2=O)C(=O)OC(C)(C)C)C3=CC=CS3)C1=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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